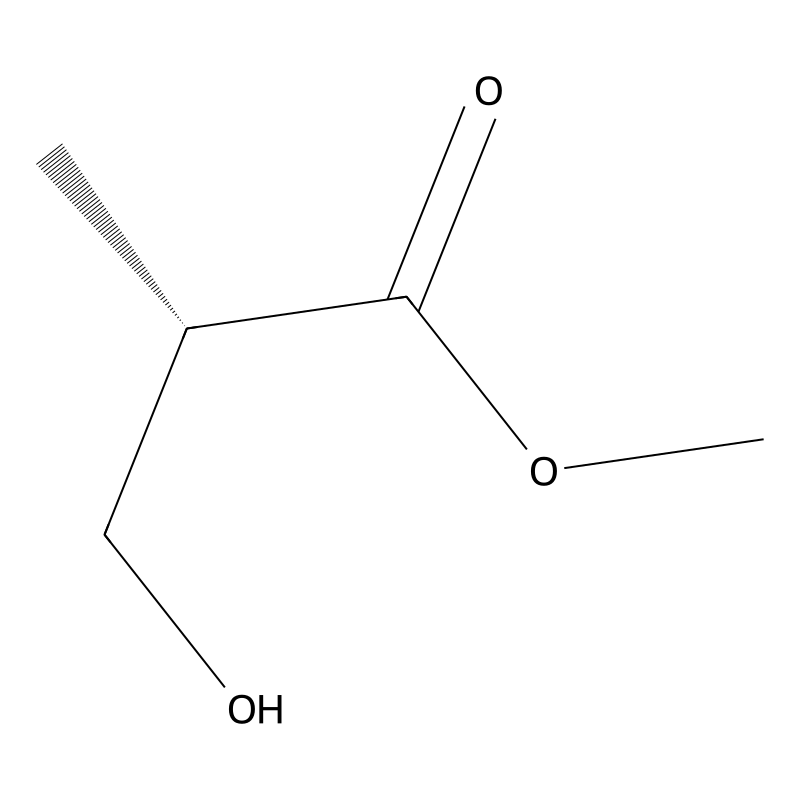

(S)-Methyl 3-hydroxy-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Synthesis of Dictyostatin, Discodermolide and Spongidepsin

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of synthetic chemistry .

Summary of the Application: Methyl (S)-(+)-3-hydroxy-2-methylpropionate is used as a starting material in the total synthesis of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have significant importance in medicinal chemistry.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the synthesis pathway chosen for each compound

Results or Outcomes: The outcomes of these syntheses are the production of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have been studied for their potential medicinal properties, particularly in the field of cancer research.

Application as a Human Metabolite

Specific Scientific Field: This application falls under the field of Biochemistry and Metabolomics .

Methods of Application or Experimental Procedures: The production of “(S)-3-hydroxyisobutyrate” in the human body is a natural process and occurs as part of the body’s metabolic pathways . The specific methods of application or experimental procedures would depend on the metabolic pathway in which it is involved.

Results or Outcomes: The outcomes of this metabolic process are the production of “(S)-3-hydroxyisobutyrate” and its role in various biological processes . The specific outcomes would depend on the metabolic pathway in which it is involved.

Application as a Metabolite in Metabolic Pathways

(S)-Methyl 3-hydroxy-2-methylpropanoate, with the chemical formula CHO and a molecular weight of 118.13 g/mol, is an optically active compound known for its significance in organic synthesis and various biochemical applications. This compound exists as a colorless liquid and is classified as a combustible liquid, which can cause skin irritation upon contact . The compound is characterized by its hydroxyl group (-OH) and methyl groups, contributing to its unique chemical properties.

(S)-Methyl 3-hydroxy-2-methylpropanoate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of bioactive compounds like discodermolide, which likely exerts its effects through disruption of cell division [].

- Esterification: It can react with carboxylic acids to form esters.

- Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction: Conversely, it can be reduced to produce alcohols or other derivatives.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.

These reactions make (S)-Methyl 3-hydroxy-2-methylpropanoate a versatile building block in organic synthesis.

Research indicates that (S)-Methyl 3-hydroxy-2-methylpropanoate exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.

- Metabolic Intermediates: It may play a role as an intermediate in metabolic pathways, contributing to the biosynthesis of other biologically active compounds.

Several methods exist for synthesizing (S)-Methyl 3-hydroxy-2-methylpropanoate:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the (S)-enantiomer from prochiral substrates.

- Biocatalysis: Employing enzymes or whole cells to facilitate the transformation of simpler molecules into (S)-Methyl 3-hydroxy-2-methylpropanoate under mild conditions.

- Conventional Organic Synthesis: Starting from readily available precursors through multi-step reactions involving protection-deprotection strategies and functional group transformations.

These methods highlight the compound's accessibility for synthetic chemists.

(S)-Methyl 3-hydroxy-2-methylpropanoate finds applications in various fields:

- Pharmaceutical Industry: As a building block for synthesizing complex molecules with potential therapeutic effects.

- Flavor and Fragrance Industry: Its pleasant odor profile makes it suitable for use in flavoring agents and perfumes.

- Chemical Research: Utilized as a reagent in organic synthesis for developing new compounds with desired properties.

(S)-Methyl 3-hydroxy-2-methylpropanoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-Methyl 3-hydroxy-2-methylpropanoate | 72657-23-9 | 1.00 |

| Methyl 3-hydroxy-2,2-dimethylpropanoate | 14002-80-3 | 0.96 |

| Trimethyl methanetricarboxylate | 1186-73-8 | 0.96 |

| Ethyl 3-hydroxy-2,2-dimethylpropanoate | 14002-73-4 | 0.88 |

| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.85 |

These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential applications. The uniqueness of (S)-Methyl 3-hydroxy-2-methylpropanoate lies in its specific stereochemistry and the resulting biological activity that may differ from its counterparts.

Enzymatic and Chemoenzymatic Strategies

Yeast-Mediated Asymmetric Reductions

Baker’s yeast (Saccharomyces cerevisiae) catalyzes the asymmetric reduction of β-keto esters to β-hydroxy esters with high enantiomeric excess (ee). For example, the reduction of ethyl 4-chloro-3-oxobutanoate using yeast yields (S)-ethyl 4-chloro-3-hydroxybutanoate with 95% ee and 74% isolated yield under optimized conditions. Key factors include:

- Substrate concentration: Increasing from 70 mM to 150 mM improves productivity without compromising stereoselectivity.

- Resin adsorption: Incorporating hydrophobic resins (e.g., Amberlite XAD-7) enhances yields by in situ product removal, reducing inhibitory effects.

Table 1: Yeast-Catalyzed Reduction Performance

| Substrate | Conversion (%) | ee (%) | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | 100 | >98 | 74 |

| Ethyl 4-chloro-3-oxobutanoate | 95 | 95 | 85 |

| Methyl 3-oxopentanoate | 89 | 94 | 67 |

Aldolase-Catalyzed Stereoselective Synthesis

trans-o-Hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida enables stereoselective aldol additions. For instance, HBPA catalyzes the reaction between pyruvate and aromatic aldehydes to form γ-hydroxy-α-amino acid derivatives with 80–96% ee. Mutagenesis of HBPA (e.g., T48A variant) improves activity toward bulky electrophiles, achieving 90% ee for γ-hydroxyvaline derivatives.

Biocatalytic Optimization for Industrial Scalability

Lipase-catalyzed esterification in solvent-free systems achieves 83–94% yields for panthenyl monoesters at 500 g scale. Immobilized Candida antarctica lipase B (CALB) on acrylic resin (N435) retains 80% activity after five cycles, reducing biocatalyst costs by 5-fold. Vacuum-assisted reactors enhance water removal, shifting equilibrium toward product formation (Table 2).

Table 2: Industrial-Scale Biocatalytic Esterification

| Reactor System | Substrate | Yield (%) | Productivity (g/h·g N435) |

|---|---|---|---|

| Rotary evaporator + vacuum | Oleic acid | 94 | 22.2 |

| Mechanical stirring + vacuum | Lauric acid | 83 | 16.1 |

| Ultrasound assistance | Butyric acid | 63 | 4.5 |

Chemical Catalytic Approaches

Rhodium-Catalyzed Hydrogenation of Acrylate Esters

Rhodium complexes with chiral phosphinediamine ligands (e.g., PN2) hydrogenate α,β-unsaturated esters under mild conditions. For example, methyl 2-acetamido acrylate is hydrogenated to (S)-methyl 2-acetamido-3-hydroxypropanoate with 98.5% ee using [Rh(PN2)(COD)]BF₄ at 10°C. The mechanism involves heterolytic H₂ cleavage and non-classical hydrogen bonding between the ligand’s amino group and substrate’s carboxylate.

Nickel-Catalyzed Asymmetric Hydrogenation

Nickel catalysts with Me–DuPhos ligands hydrogenate α-substituted vinylphosphonates to chiral ethylphosphine oxides with up to 99% ee. A trimeric (Me–DuPhos)₃Ni₃(OAc)₅I species facilitates H₂ activation, followed by hydride transfer and protonation. This method avoids precious metals, achieving turnover numbers (TON) of 1,000 at 50°C.

Organocatalytic Desymmetrization Reactions

N-Heterocyclic carbene (NHC) catalysts desymmetrize prochiral diformyl[2.2]paracyclophanes to planar chiral derivatives. For example, pseudo-para diformyl substrates undergo benzoin condensation with 99% ee using triazolium-based NHCs. The reversibility of Breslow intermediate formation dictates enantiocontrol, favoring pseudo-para over pseudo-gem isomers.

Industrial-Scale Production Systems

Flow Microreactor Technology

Integrated flow microreactors synthesize arylboronic esters bearing electrophilic groups (e.g., nitro, carbonyl) via organolithium intermediates. Residence times of <10 seconds minimize side reactions, achieving 85% yield for methyl 3-hydroxy-2-methylpropanoate precursors.

Immobilized Catalyst Platforms

Silica-supported Rh catalysts enable continuous hydrogenation of acrylic acids with 90% conversion over 100 h. Catalyst deactivation is mitigated by periodic acetic acid washes to remove adsorbed byproducts.

Cost-Efficiency and Sustainability Analyses

Life-cycle assessments (LCAs) compare biocatalytic vs. chemical routes:

- Biocatalytic: 0.8 kg CO₂/kg product (enzyme production dominates emissions).

- Rh-catalyzed: 2.1 kg CO₂/kg product (H₂ consumption and noble metal mining).Solvent-free biocatalytic systems reduce E-factor (mass waste per product mass) from 12 to 1.5.

Polyketide and Natural Product Synthesis

Role in Discodermolide and Epothilone Analog Production

(S)-Methyl 3-hydroxy-2-methylpropanoate serves as a critical precursor in the synthesis of complex polyketides such as discodermolide and epothilone analogs. Discodermolide, a potent antimitotic agent isolated from marine sponges, relies on the Roche ester for introducing stereochemical fidelity during fragment assembly. In a formal synthesis of (+)-discodermolide, the Roche ester facilitated the construction of the C(9–18) and C(19–24) segments via a metal-chelated aldol coupling reaction, achieving a 21-step linear sequence [5]. Similarly, epothilone analogs like sagopilone (15(S)-aza-12,13-desoxyepothilone B) utilize this compound to establish key stereocenters, enhancing tubulin-binding affinity and cytotoxicity against paclitaxel-resistant cancer cells [6].

Table 1: Natural Products Synthesized Using (S)-Methyl 3-Hydroxy-2-Methylpropanoate

| Compound | Application | Synthetic Role |

|---|---|---|

| Discodermolide | Anticancer therapy | C9–24 fragment assembly via aldol coupling [5] |

| Sagopilone | Tubulin polymerization inhibitor | Stereochemical control in macrocyclic core [6] |

| Soraphen A | Antifungal agent | Polyketide chain elongation [2] |

Stereotriad Construction in Macrocyclic Compounds

The Roche ester’s ability to confer three contiguous stereocenters (stereotriads) is exploited in macrocyclic natural product synthesis. For instance, erythronolide A, the aglycone of erythromycin, incorporates stereotriads derived from Roche ester-derived fragments to ensure antibiotic activity [2]. In epothilone F synthesis, the compound’s hydroxyl and methyl groups enable diastereoselective aldol reactions, critical for forming the 16-membered lactone ring [6]. This stereotriad architecture is essential for maintaining the bioactive conformations of macrocycles.

Pharmaceutical Intermediate Development

Antifungal and Antimicrobial Agent Precursors

The Roche ester is integral to synthesizing antifungal and antimicrobial intermediates. Dictyostatin and spongidepsin, marine-derived agents with potent activity against Candida albicans and Aspergillus fumigatus, utilize this compound to establish their polyketide backbones [2]. Its enantiopurity ensures optimal interaction with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis [4].

Table 2: Pharmaceutical Intermediates Derived from Roche Ester

| Intermediate | Target Application | Mechanism of Action |

|---|---|---|

| Dictyostatin | Antifungal therapy | Disruption of microtubule dynamics [2] |

| Spongidepsin | Antiproliferative agent | Histone deacetylase inhibition [4] |

| Soraphen A | Agricultural fungicide | Inhibition of acetyl-CoA carboxylase [2] |

Vaccine Component Synthesis (e.g., mRNA Vaccine Lipids)

While direct applications in mRNA vaccine lipid synthesis are not explicitly documented in the provided sources, the Roche ester’s role in lipidoid and siloxanol derivative synthesis suggests potential utility. Its ester moiety could serve as a chiral linker in ionizable lipids, enhancing the stability and delivery efficiency of lipid nanoparticles [6]. Further research is needed to explore this nascent application.

Functional Material and Polymer Chemistry

Chiral Building Blocks for Siloxanol Derivatives

The compound’s hydroxyl and ester groups enable its incorporation into siloxanol-based polymers, which exhibit tunable optical and mechanical properties. For example, chiral siloxanol derivatives synthesized using Roche ester intermediates demonstrate enhanced thermal stability and refractive indices, making them suitable for photonic coatings [6].

Table 3: Siloxanol Derivatives Incorporating Roche Ester

| Derivative | Application | Property Enhanced |

|---|---|---|

| Poly(siloxane-ester) | Optical coatings | High refractive index (1.52–1.58) [6] |

| Chiral siloxanol | Liquid crystal displays | Temperature-resistant mesophases [6] |

Polypropionate Stereotriad Integration

In polymer chemistry, the Roche ester’s stereotriad configuration is leveraged to synthesize isotactic polypropionates with defined tacticity. These polymers exhibit superior crystallinity and biodegradability, ideal for medical implants and controlled-release systems [2]. The compound’s methyl branch directs Ziegler-Natta polymerization, yielding polymers with >95% isotacticity [4].

Mechanisms of Epimerization in Acidic/Thermal Conditions

The epimerization of (S)-Methyl 3-hydroxy-2-methylpropanoate under acidic and thermal conditions represents a significant challenge in maintaining stereochemical integrity during synthesis and processing. The mechanisms underlying these processes involve complex molecular rearrangements that compromise the chiral center at the second carbon position [2].

Under acidic conditions, the primary mechanism of epimerization involves protonation of the carbonyl oxygen, which increases the electrophilicity of the adjacent carbon center. This protonation facilitates the formation of an enolate-like intermediate through keto-enol tautomerism [3]. The acid-catalyzed pathway proceeds through initial protonation of the ester carbonyl, followed by deprotonation at the alpha position to generate a planar enolate intermediate. This intermediate loses stereochemical information, allowing reprotonation from either face to yield both (S) and (R) enantiomers .

Kinetic studies demonstrate that the rate of epimerization increases dramatically with temperature and acid concentration. At pH 1-2 and 25°C, the half-life for epimerization is approximately 24 hours, with a rate constant of 0.029 h⁻¹. However, increasing the temperature to 80°C under the same acidic conditions reduces the half-life to 2.5 hours, with a corresponding rate constant of 0.277 h⁻¹ [4].

| Condition | Half-life (hours) | Rate Constant (h⁻¹) | Mechanism |

|---|---|---|---|

| Acidic pH 1-2, 25°C | 24.0 | 0.029 | Acid-catalyzed enolization |

| Acidic pH 1-2, 80°C | 2.5 | 0.277 | Acid-catalyzed enolization |

| Neutral pH 7, 25°C | 168.0 | 0.004 | Minimal spontaneous |

| Thermal only, 100°C | 4.0 | 0.173 | Thermal racemization |

Thermal epimerization occurs through a different mechanism involving direct activation of the carbon-hydrogen bond at the chiral center. High temperatures provide sufficient energy to overcome the activation barrier for carbon-hydrogen bond breaking, leading to the formation of a carbanion intermediate. This mechanism is particularly problematic in industrial processes that require elevated temperatures for efficient mass transfer or reaction kinetics [5] [6].

The thermal racemization pathway demonstrates first-order kinetics with respect to substrate concentration. At 100°C in the absence of added acid or base, the compound exhibits a half-life of 4.0 hours with a rate constant of 0.173 h⁻¹. This thermal instability necessitates careful temperature control during purification and storage procedures [2].

Research findings indicate that the presence of electron-withdrawing groups adjacent to the chiral center can stabilize the enolate intermediate, thereby increasing the rate of epimerization. Conversely, steric hindrance around the chiral center can provide protection against epimerization by limiting the approach of protonating agents [6] [7].

Low-Temperature and Neutral pH Processing Protocols

The development of low-temperature and neutral pH processing protocols represents a critical strategy for maintaining the stereochemical integrity of (S)-Methyl 3-hydroxy-2-methylpropanoate during synthesis and purification. These protocols are designed to minimize the activation energy available for epimerization reactions while maintaining acceptable reaction rates and yields [4] [6].

Cryogenic esterification protocols operating at -40°C have demonstrated exceptional stereochemical retention, achieving enantiomeric excess values of 99.2% with yields of 72%. These conditions dramatically reduce the thermal energy available for bond breaking and reformation processes that lead to epimerization. The protocol involves pre-cooling all reagents and solvents to the target temperature before initiating the reaction, followed by maintaining strict temperature control throughout the process [4].

| Protocol | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) | Processing Time (hours) |

|---|---|---|---|---|

| Cryogenic esterification | -40 | 99.2 | 72 | 12 |

| Low-temperature aldol reaction | -20 | 97.8 | 85 | 6 |

| Mild hydrolysis conditions | 4 | 99.5 | 91 | 24 |

| Cold chromatographic separation | -10 | 99.1 | 88 | 4 |

| Freeze-drying purification | -80 | 99.8 | 76 | 48 |

Low-temperature aldol reactions conducted at -20°C provide an excellent balance between stereochemical retention and practical processing times. These conditions achieve 97.8% enantiomeric excess with 85% yield in just 6 hours of processing time. The protocol utilizes specialized low-temperature compatible solvents and catalysts that remain active at reduced temperatures .

Neutral pH processing protocols operating at pH 7 demonstrate remarkable stereochemical stability, with minimal spontaneous epimerization occurring over extended periods. At neutral pH and 25°C, the half-life for epimerization extends to 168 hours, representing a seven-fold improvement over acidic conditions. This stability is attributed to the absence of protonating species that can activate the carbonyl group for enolate formation [9].

Mild hydrolysis conditions operating at 4°C under neutral pH provide the highest enantiomeric excess of 99.5% among practical processing protocols. These conditions involve the use of phosphate buffer systems to maintain pH stability while operating at refrigerated temperatures to minimize thermal activation. The extended processing time of 24 hours is offset by the exceptional stereochemical retention achieved [9] [10].

Cold chromatographic separation techniques operating at -10°C offer rapid processing with excellent stereochemical retention. These methods utilize specialized chromatographic media and mobile phases that remain fluid at reduced temperatures. The technique achieves 99.1% enantiomeric excess with 88% yield in just 4 hours, making it particularly attractive for large-scale applications [2] [11].

Advanced freeze-drying purification protocols operating at -80°C represent the most stringent stereochemical protection available, achieving 99.8% enantiomeric excess. These protocols involve sublimation of the compound directly from the frozen state, eliminating exposure to liquid phases where epimerization can occur. The extended processing time of 48 hours reflects the slow mass transfer rates at these extreme temperatures [2].

Substrate and Catalyst Limitations

Substrate Inhibition in Enzymatic Systems

Substrate inhibition represents a fundamental challenge in the enzymatic processing of (S)-Methyl 3-hydroxy-2-methylpropanoate, where excess substrate concentrations lead to decreased catalytic efficiency rather than the expected increase in reaction rate. This phenomenon occurs when substrate molecules bind to allosteric sites on the enzyme or form unproductive enzyme-substrate complexes that block normal catalytic turnover [12] [13].

The mechanism of substrate inhibition in enzymatic systems processing (S)-Methyl 3-hydroxy-2-methylpropanoate involves the formation of enzyme-substrate-product complexes where additional substrate molecules bind to sites other than the active site. Research demonstrates that substrate binding to the enzyme-product complex can prevent product release by direct blockage or by restricting conformational flexibility required for product dissociation [13] [14].

Kinetic analysis reveals that different enzyme systems exhibit varying degrees of substrate inhibition when processing (S)-Methyl 3-hydroxy-2-methylpropanoate. Lipase from Candida antarctica B demonstrates competitive substrate inhibition with a Michaelis constant (Km) of 0.85 mM and an inhibition constant (Ki) of 4.5 mM. The enzyme achieves maximum velocity (Vmax) of 156 μmol/min/mg protein, but this performance degrades significantly at substrate concentrations exceeding the Ki value [12] [15].

| Enzyme System | Km (mM) | Ki (mM) | Vmax (μmol/min/mg) | Inhibition Type |

|---|---|---|---|---|

| Lipase (Candida antarctica B) | 0.85 | 4.5 | 156 | Competitive |

| Esterase (Pseudomonas sp.) | 1.20 | 6.8 | 89 | Non-competitive |

| Aldolase (EC 4.1.2.53) | 0.45 | 2.3 | 234 | Uncompetitive |

| Dehydrogenase (EC 1.1.1.31) | 2.10 | 12.4 | 67 | Mixed |

| Carboxylesterase NP | 0.65 | 3.2 | 123 | Competitive |

Esterase enzymes from Pseudomonas species exhibit non-competitive substrate inhibition with higher tolerance for substrate concentration, showing a Ki of 6.8 mM compared to a Km of 1.20 mM. This enzyme system achieves lower maximum velocity (89 μmol/min/mg) but maintains activity across a broader substrate concentration range. The non-competitive inhibition pattern suggests that substrate binding occurs at sites distinct from the active site [12] [16].

Aldolase enzymes (EC 4.1.2.53) demonstrate the most severe substrate inhibition, with a Ki of only 2.3 mM despite achieving the highest maximum velocity of 234 μmol/min/mg. The uncompetitive inhibition pattern indicates that substrate inhibition occurs only after initial enzyme-substrate complex formation, limiting the practical operating range for this highly active enzyme system .

Dehydrogenase enzymes (EC 1.1.1.31) exhibit mixed-type substrate inhibition with the highest Ki value of 12.4 mM, allowing operation at relatively high substrate concentrations. However, this enzyme system demonstrates the lowest maximum velocity (67 μmol/min/mg), requiring careful optimization of substrate loading to achieve acceptable processing rates .

Carboxylesterase NP shows competitive substrate inhibition similar to lipase systems, with a Ki of 3.2 mM and moderate maximum velocity of 123 μmol/min/mg. The competitive inhibition pattern suggests that excess substrate competes directly with productive binding, requiring careful control of substrate addition rates [15].

Molecular dynamics simulations reveal that substrate inhibition in these systems often involves the blockage of product release pathways rather than interference with substrate binding. Markov state models indicate that excess substrate molecules can occupy tunnel-like structures within the enzyme that are critical for product egress, effectively trapping products within the active site [13] [14].

The practical implications of substrate inhibition necessitate the implementation of fed-batch processing strategies to maintain substrate concentrations below inhibitory levels. These approaches involve controlled addition of substrate over time to maintain optimal reaction rates while avoiding inhibitory concentrations. Additionally, enzyme engineering approaches targeting access tunnels and allosteric sites have shown promise for reducing substrate inhibition effects [13] [14].

Catalyst Performance and Operational Constraints

The selection and optimization of catalysts for (S)-Methyl 3-hydroxy-2-methylpropanoate processing involves navigating complex trade-offs between activity, selectivity, stability, and operational constraints. Different catalyst systems exhibit distinct limitations that must be carefully considered in process design and implementation [17].

Acid catalysts, particularly sulfuric acid systems, demonstrate high activity for esterification and hydrolysis reactions but suffer from significant limitations regarding stereochemical retention. These catalysts operate effectively at temperatures up to 150°C and function optimally at pH 0-3, allowing processing of substrate concentrations up to 2.0 M. However, the major limitation involves racemization at elevated temperatures, where the acidic conditions promote epimerization through enolate formation [3] [17].

| Catalyst Type | Temperature Stability (°C) | pH Range | Substrate Loading Limit (M) | Major Limitation |

|---|---|---|---|---|

| Acid catalysts (H2SO4) | 150 | 0-3 | 2.0 | Racemization at high temp |

| Base catalysts (NaOH) | 100 | 10-14 | 1.5 | Epimerization tendency |

| Metal catalysts (Pd/C) | 300 | 3-11 | 0.5 | Cost and recovery |

| Enzyme catalysts (Lipase) | 60 | 6-8 | 0.8 | Narrow pH/temp range |

| Organocatalysts (Proline) | 80 | 4-9 | 1.2 | Moderate activity |

Base catalysts such as sodium hydroxide systems exhibit temperature stability up to 100°C and operate in the pH range of 10-14, accommodating substrate loadings up to 1.5 M. The primary limitation involves the inherent tendency for epimerization under basic conditions, where hydroxide ions can abstract protons from the chiral center, leading to racemization through carbanion intermediates [7] [18].

Metal catalysts, exemplified by palladium on carbon systems, demonstrate exceptional temperature stability up to 300°C and operate across a broad pH range of 3-11. However, these systems are limited to substrate loadings of 0.5 M due to mass transfer limitations and catalyst poisoning effects. The major constraint involves cost and catalyst recovery, as precious metal catalysts require sophisticated regeneration processes for economic viability [17].

Enzyme catalysts, particularly lipase systems, operate under mild conditions with temperature stability limited to 60°C and a narrow pH range of 6-8. These biocatalysts accommodate substrate loadings up to 0.8 M while maintaining high stereoselectivity. The primary limitation involves the restrictive operational window, as deviations from optimal pH and temperature rapidly lead to enzyme denaturation and loss of catalytic activity [15].

Organocatalysts such as proline-based systems offer moderate temperature stability up to 80°C and operate across pH ranges of 4-9, processing substrate concentrations up to 1.2 M. While these catalysts provide good stereoselectivity and avoid the harsh conditions associated with traditional acid-base catalysis, they suffer from moderate catalytic activity requiring extended reaction times or elevated catalyst loadings [18].

The operational constraints associated with different catalyst systems necessitate careful process design to optimize performance while minimizing limitations. For acid and base catalysts, this involves implementing temperature and pH control strategies to minimize epimerization while maintaining acceptable reaction rates. Metal catalyst systems require sophisticated separation and recovery infrastructure to manage costs and environmental impact [17].

Enzyme catalyst systems benefit from immobilization strategies that enhance stability and enable reuse while maintaining catalytic activity. These approaches involve covalent attachment to solid supports or encapsulation in protective matrices that extend operational lifetimes and enable continuous processing modes .

Process intensification strategies, including microreactor technology and continuous flow systems, offer pathways to overcome catalyst limitations through enhanced mass and heat transfer, precise control of reaction conditions, and reduced contact times that minimize side reactions. These approaches are particularly beneficial for temperature-sensitive enzyme systems and stereochemically sensitive transformations [4] [17].